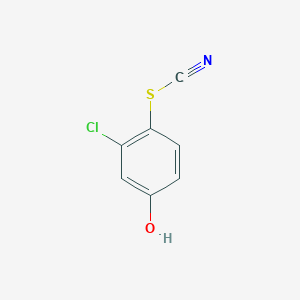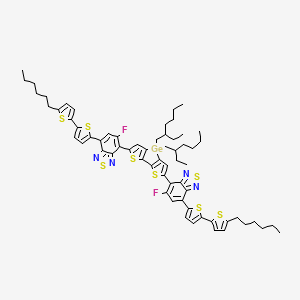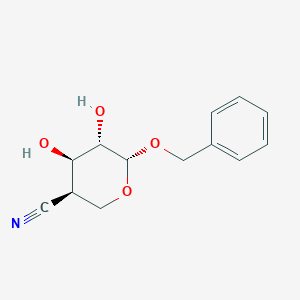
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile is a complex organic compound characterized by its unique stereochemistry and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step usually involves the protection of hydroxyl groups followed by benzylation.
Nitrile group introduction: This is typically done through cyanation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3r,4r,5s,6s)-6-(Methoxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile
- (3r,4r,5s,6s)-6-(Ethoxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile
Uniqueness
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and potential biological activities compared to its methoxy and ethoxy analogs. The benzyloxy group may enhance the compound’s stability and interaction with biological targets.
Eigenschaften
CAS-Nummer |
1084896-41-2 |
|---|---|
Molekularformel |
C13H15NO4 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
(3R,4R,5S,6S)-4,5-dihydroxy-6-phenylmethoxyoxane-3-carbonitrile |
InChI |
InChI=1S/C13H15NO4/c14-6-10-8-18-13(12(16)11(10)15)17-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,7-8H2/t10-,11-,12+,13-/m1/s1 |
InChI-Schlüssel |
NOASZWPQLFNEJB-FVCCEPFGSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)C#N |
Kanonische SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


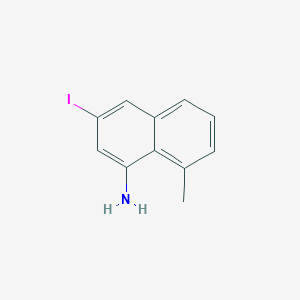

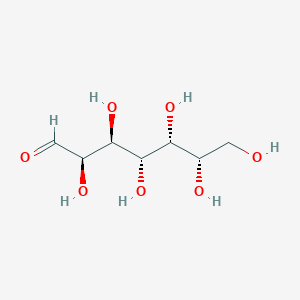



![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)


![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)

